AFG206

Catalog No.
S548018
CAS No.
M.F
C20H19N3O2
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AFG206

Product Name

AFG206

IUPAC Name

1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24)

InChI Key

UUJSPHQATNSVLQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

AFG206; AFG 206; AFG-206.

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

Description

The exact mass of the compound 1-(4-Ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea is 333.14773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AFG206 is a chemical compound classified as a first-generation type II inhibitor of the FMS-like tyrosine kinase 3, commonly referred to as FLT3. This kinase plays a critical role in hematopoiesis and is frequently mutated in various hematological malignancies, particularly acute myeloid leukemia. The compound is designed to selectively inhibit mutant forms of FLT3, thereby providing therapeutic benefits in treating conditions associated with these mutations. AFG206 has been shown to exhibit potent inhibitory effects on both the wild-type and mutant variants of FLT3, making it a significant candidate for clinical applications in oncology .

: Various reactions such as amide bond formation, cyclization, and substitution reactions are utilized to construct the core structure of AFG206.
  • Purification: After synthesis, the compound is purified using techniques like chromatography to remove unreacted materials and by-products.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
  • AFG206 has demonstrated significant biological activity against FLT3 mutations, particularly the internal tandem duplication (FLT3-ITD) mutation, which is prevalent in acute myeloid leukemia. In vitro studies have shown that AFG206 effectively inhibits cell proliferation in cell lines expressing mutant FLT3. The compound's mechanism involves blocking downstream signaling pathways that are activated by FLT3, leading to reduced survival and increased apoptosis of malignant cells .

    AFG206 is primarily investigated for its application in treating acute myeloid leukemia and other malignancies characterized by FLT3 mutations. Its ability to selectively inhibit mutant forms of FLT3 positions it as a potential therapeutic option for patients who are resistant to conventional treatments. Additionally, ongoing research may explore its use in combination therapies with other anticancer agents to enhance efficacy and overcome resistance mechanisms .

    Interaction studies involving AFG206 focus on its binding affinity and specificity towards FLT3 compared to other kinases. These studies typically include:

    • Kinase Inhibition Assays: Evaluating the potency of AFG206 against various kinases to assess selectivity.
    • Cell Line Studies: Investigating how AFG206 interacts with cancer cell lines harboring different mutations.
    • Pharmacokinetic Studies: Understanding how AFG206 behaves in vivo, including absorption, distribution, metabolism, and excretion profiles.

    These studies are crucial for determining the therapeutic window and potential side effects associated with AFG206 treatment .

    AFG206 shares similarities with several other compounds that target FLT3 or related pathways. Here are some notable comparisons:

    Compound NameMechanism of ActionUnique Features
    AFG210Type II inhibitor of FLT3Related compound with similar efficacy
    KW-2449Type I inhibitor of FLT3Different binding mechanism; less selective
    PKC412Multi-target kinase inhibitorBroader target profile beyond FLT3
    ImatinibBCR-ABL inhibitorWell-established clinical use; different target
    AST487Type II inhibitor of FLT3Similar mechanism but different structural features

    AFG206's uniqueness lies in its specific design as a type II inhibitor targeting mutant forms of FLT3 while maintaining a favorable safety profile compared to other inhibitors .

    AFG206 functions as a first-generation "type II" ATP-competitive inhibitor that targets the FLT3 kinase domain through specific interactions within the ATP-binding pocket [1] [2] [3]. The compound demonstrates a molecular weight of 333.38 Da with the molecular formula C20H19F3N4O2, and is classified under CAS number 630122-37-1 [4].

    The ATP-binding pocket interactions of AFG206 have been characterized through homology modeling based on the coordinates of B-Raf kinase in complex with BAY-43-9006, a diphenyl urea "type II" inhibitor [2] [3]. AFG206 establishes three critical hydrogen bonds within the FLT3 kinase domain. The pyridine moiety binds in the hinge region of the pocket, establishing a hydrogen bond with the backbone NH group of residue C694 [2] [3]. Additionally, the urea function participates in two hydrogen bonds that are characteristic of "type II" inhibitors: one with the aspartic acid residue of the DFG motif (D829), and another with the glutamic acid residue of helix C (E661) [2] [3].

    The trifluoromethyl-phenyl moiety of AFG206 occupies the adjacent hydrophobic binding site, forming contacts with residues M665, I674, L802, M664, and C807 [2] [3]. This hydrophobic site is only accessible when the kinase adopts an inactivated configuration, which distinguishes type II inhibitors from type I inhibitors that compete directly with ATP in the binding site [2] [3].

    Interaction TypeAFG206 MoietyFLT3 Target ResidueBinding Region
    Hydrogen BondPyridineC694 (backbone NH)Hinge region
    Hydrogen BondUrea functionD829DFG motif
    Hydrogen BondUrea functionE661Helix C
    Hydrophobic ContactTrifluoromethyl-phenylM665, I674, L802, M664, C807Adjacent hydrophobic pocket

    Conformational Selectivity: DFG-Out Binding Mode and Allosteric Inhibition

    AFG206 exhibits conformational selectivity by binding specifically to the inactive "DFG-out" conformation of FLT3, which represents a hallmark characteristic of type II kinase inhibitors [1] [2] [3]. The DFG motif, composed of aspartic acid (D), phenylalanine (F), and glycine (G) residues, undergoes significant conformational changes during kinase activation and inactivation [5] [6].

    In the DFG-out conformation, the aspartic acid and phenylalanine residues adopt orientations that differ significantly from the active DFG-in state [5] [6] [7]. Type II inhibitors like AFG206 stabilize this inactive conformation by engaging both the ATP-binding site and an adjacent hydrophobic binding pocket that becomes accessible only when the kinase is in the inactivated configuration [2] [3].

    The conformational selectivity of AFG206 for the DFG-out state contributes to its allosteric inhibition mechanism. By binding to and stabilizing the inactive conformation, AFG206 prevents the conformational changes necessary for kinase activation [2] [3]. This allosteric effect extends beyond the immediate binding site, as type II inhibitors can influence protein dynamics and conformational equilibria throughout the kinase domain [8].

    The molecular modeling studies reveal that AFG206's binding mode is consistent with the type II pharmacophore, where the compound fills the ATP extended pocket existing in the inactive conformation of the target kinase [2] [3]. This conformational selectivity provides AFG206 with distinct advantages over type I inhibitors, including reduced competition with cellular ATP concentrations and enhanced selectivity for the inactive form of mutant FLT3 [2] [3].

    Inhibition Kinetics Against FLT3-ITD vs. FLT3-TKD Mutant Isoforms

    AFG206 demonstrates differential inhibition kinetics between FLT3-ITD and FLT3-TKD mutant isoforms, with potent activity against both variants. The compound exhibits IC50 values of approximately 0.1 μM (100 nM) against both FLT3-ITD-expressing Ba/F3 cells and D835Y-Ba/F3 cells, representing the major FLT3-TKD mutation [1] [2] [3].

    The inhibition kinetics reveal that AFG206 potently inhibits cell proliferation via induction of apoptosis in cells harboring either FLT3-ITD or FLT3-TKD mutations [2] [3]. Treatment of FLT3-ITD- and D835Y-expressing cells with AFG206 results in inhibition of autophosphorylation of mutant FLT3 without apparent reduction in FLT3 protein levels [2] [3]. This indicates that AFG206 targets the kinase activity rather than affecting protein stability or expression.

    ParameterFLT3-ITDFLT3-TKD (D835Y)Wild-type FLT3
    IC50 (Cell proliferation)~0.1 μM~0.1 μM>1 μM
    SelectivityHighHighLow
    Autophosphorylation inhibitionPotentPotentMinimal

    The downstream signaling analysis demonstrates that AFG206 treatment leads to strong inhibition of phosphorylated STAT5 and phosphorylated MAPK expression, with no apparent effects on total STAT5 or MAPK expression levels [2] [3]. These effects are observed following 1.5-hour treatments with AFG206 at 1 μM concentration, indicating rapid onset of kinase inhibition [2] [3].

    AFG206 exhibits greater than 10-fold selectivity for FLT3-ITD-expressing cells compared to parental Ba/F3 cells, which are not affected by concentrations up to 1 μM [1] [2] [3]. The antiproliferative activity of AFG206 is only modestly affected by the addition of human serum, suggesting favorable pharmacological properties [2] [3].

    The mechanism underlying the differential response between mutant and wild-type FLT3 relates to the constitutive activation state of the mutant forms. FLT3-ITD mutations result in ligand-independent dimerization and autophosphorylation, while FLT3-TKD mutations alter the conformation of the activation loop, forcing it into an activated configuration [2] [3]. AFG206's preferential binding to the inactive DFG-out conformation allows it to effectively target these constitutively active mutant forms while showing reduced activity against wild-type FLT3, which requires ligand binding for activation [2] [3].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    3.7

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    333.147726857 g/mol

    Monoisotopic Mass

    333.147726857 g/mol

    Heavy Atom Count

    25

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Last modified: 02-18-2024
    1:  Ellen Weisberg, Johannes Roesel, Pascal Furet, Guido Bold, Patricia Imbach, Andreas Flörsheimer, Georgio Caravatti, Jingrui Jiang, Paul Manley, Arghya Ray, James D. Griffin. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 October; 1(10): 1021–1032. doi: 10.1177/1947601910396505 PMCID: PMC3092267

    Explore Compound Types